Bienvenue dans la boutique en ligne BenchChem!

4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride

PI3Kdelta inhibitor cellular target engagement oncology research

4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride is a 4-substituted piperidine derivative featuring a 3,5-dimethoxybenzyl ether moiety. The compound is a bi-functional ligand with reported inhibitory activity against phosphoinositide 3-kinase δ (PI3Kδ) and antagonist activity at the serotonin 5-HT2B receptor.

Molecular Formula C14H22ClNO3
Molecular Weight 287.78 g/mol
CAS No. 1220036-75-8
Cat. No. B1397657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride
CAS1220036-75-8
Molecular FormulaC14H22ClNO3
Molecular Weight287.78 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)COC2CCNCC2)OC.Cl
InChIInChI=1S/C14H21NO3.ClH/c1-16-13-7-11(8-14(9-13)17-2)10-18-12-3-5-15-6-4-12;/h7-9,12,15H,3-6,10H2,1-2H3;1H
InChIKeyHVJBDBFHZLPLPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3,5-Dimethoxybenzyl)oxy]piperidine Hydrochloride (CAS 1220036-75-8): Core Pharmacological and Selectivity Baseline for Procurement Decisions


4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride is a 4-substituted piperidine derivative featuring a 3,5-dimethoxybenzyl ether moiety [1]. The compound is a bi-functional ligand with reported inhibitory activity against phosphoinositide 3-kinase δ (PI3Kδ) and antagonist activity at the serotonin 5-HT2B receptor [1][2]. The molecule is utilized as a research tool in oncology and GPCR signaling studies, and its high purity hydrochloride salt form is available from multiple commercial suppliers for preclinical investigation .

Why Generic 4-Benzyloxypiperidine or Regioisomeric Analogs Cannot Replace 4-[(3,5-Dimethoxybenzyl)oxy]piperidine Hydrochloride in Defined Assays


Simple 4-benzyloxypiperidine (CAS 76716-51-3) lacks the two methoxy substituents that critically influence both target engagement and selectivity. In the benzyloxypiperidine scaffold, the nature and position of aromatic substitution dictate binding to dopamine D4 receptors and, by extension, to other aminergic GPCRs [1]. The 3,5-dimethoxy arrangement specifically drives high-affinity 5-HT2B antagonism (IC50 = 22 nM) while producing negative results across 161 other GPCRs [2]. Related dimethoxy positional isomers (2,5- or 3,4- substituted), or C-linked rather than O-linked analogs, exhibit divergent receptor profiles and cannot be assumed equipotent without matched experimental confirmation. Therefore, substitution with an unsubstituted or differently substituted benzyloxypiperidine invalidates quantitative reproducibility in 5-HT2B- or PI3Kδ-dependent experimental systems.

Quantitative Differentiation Evidence: 4-[(3,5-Dimethoxybenzyl)oxy]piperidine Hydrochloride vs. Closest Analogs and Class Baselines


PI3Kδ Cellular Inhibition: 102 nM IC50 Establishes Sub-Micromolar Cellular Target Engagement

In a human PI3Kδ-mediated AKT phosphorylation assay in Ri-1 cells (30-minute incubation, electrochemiluminescence readout), 4-[(3,5-dimethoxybenzyl)oxy]piperidine hydrochloride demonstrated an IC50 of 102 nM [1]. In contrast, unsubstituted 4-benzyloxypiperidine shows no reported PI3Kδ inhibition, consistent with the necessity of the 3,5-dimethoxy substitution for kinase domain recognition [2]. Leading PI3Kδ reference inhibitors such as idelalisib achieve single-digit nanomolar IC50 values, but the 102 nM potency of this compound places it in a distinct niche: useful as a moderate-affinity chemical probe for PI3Kδ cellular pathway studies where complete pathway blockade is undesirable. Purity is specified as ≥95% by commercial suppliers, ensuring that cellular activity is attributable to the parent molecule rather than impurities .

PI3Kdelta inhibitor cellular target engagement oncology research

5-HT2B Receptor Binding Affinity and Functional Antagonism: 22 nM Binding IC50 with High GPCR Selectivity

4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride binds to the 5-HT2B receptor with an IC50 of 22 ± 9.0 nM and functions as an antagonist with a cellular IC50 of 54 nM [1]. In a broad GPCR screen of 161 receptors, this compound was negative for all agonist screens and negative for all antagonist screens except 5-HT2B [1]. By comparison, structurally related 4-benzyloxypiperidine-based D4R antagonists exhibit D4R Ki values of 426 nM and >30-fold selectivity over other dopamine receptor subtypes, but lack the 5-HT2B activity profile that defines the 3,5-dimethoxy variant [2]. The unique combination of sub-100 nM 5-HT2B antagonism and >160-fold GPCR selectivity makes this compound a preferred chemical probe for studies requiring clean serotonergic pharmacology.

5-HT2B antagonist GPCR selectivity serotonin receptor

CYP3A4 Inhibition Liability: >10 μM IC50 Supports Favorable Drug-Drug Interaction Profile vs. Typical Piperidine Scaffolds

In human liver microsome assays, 4-[(3,5-dimethoxybenzyl)oxy]piperidine hydrochloride exhibited time-dependent CYP3A4 inhibition with an IC50 >10,000 nM [1]. This is at least 10-fold lower inhibitory potency than many N-substituted piperidine drugs, which frequently display CYP3A4 IC50 values below 1 μM due to type I or type II heme coordination. For example, clinically used piperidine-containing agents such as haloperidol and paroxetine exhibit CYP3A4 inhibition in the low micromolar range. While a direct head-to-head CYP inhibition dataset for the unsubstituted 4-benzyloxypiperidine is unavailable, the 3,5-dimethoxy substitution reduces lipophilicity (cLogP = 2.04) [2] relative to typical CNS-penetrant piperidines, correlating with the observed low CYP inhibition. This compound was also negative for CYP substrate activity across seven major isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) with T1/2 >60 min [2].

CYP3A4 inhibition drug-drug interaction ADME safety

Kinome-wide and Auxiliary Pharmacology Cleanliness: Negative Across 302 Kinases, MAO, AChE, and Transporter Panels

Comprehensive auxiliary pharmacology profiling demonstrated that 4-[(3,5-dimethoxybenzyl)oxy]piperidine hydrochloride is negative in a kinome-wide screen of 302 kinases, negative for MAO-A/MAO-B inhibition, negative for acetylcholinesterase inhibition, and negative for inhibition of serotonin, dopamine, and norepinephrine transporters [1]. It was also negative for COX-1/COX-2, PDE3A/PDE4D2, and twelve major drug transporters (OCT1, OCT2, BSEP, BCRP, P-gp, MATE1, MATE2-K, MRP2, OAT1, OAT3, OATP1B1, OATP1B3). This breadth of negative profiling is a direct experimental outcome not available for unsubstituted 4-benzyloxypiperidine or positional dimethoxy isomers. Standard 4-benzyloxypiperidine derivatives are recognized to carry dopaminergic activity (D4R antagonism) and potential muscarinic receptor interactions [2], making this compound's pharmacological cleanliness a measurable differentiator.

kinome selectivity off-target profiling chemical probe criteria

Physicochemical Properties: cLogP 2.04 and Microsomal Stability T1/2 >60 min Differentiate from High-Lipophilicity Piperidine Analogs

4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride has a calculated logP of 2.04 and a molecular weight of 287.78 g/mol, with a potentiometric pKa of 8.65 ± 0.24 [1]. The cLogP of 2.04 is substantially lower than the predicted logP of unsubstituted 4-benzyloxypiperidine (~2.8, estimated by the removal of two methoxy groups via additive fragment methods), translating to improved aqueous solubility and reduced non-specific protein binding. In rodent liver microsome stability assays, the compound exhibited a half-life >60 minutes [1], a stability profile that exceeds many dimethoxybenzyl-piperidine C-linked analogs known to undergo rapid oxidative O-demethylation. Commercial specifications include NLT 98% purity by multiple ISO-certified manufacturers , ensuring that in vitro ADME measurements reflect the parent compound rather than synthetic impurities.

physicochemical properties microsomal stability CNS drug-like properties

Validated Research and Preclinical Application Scenarios for 4-[(3,5-Dimethoxybenzyl)oxy]piperidine Hydrochloride Based on Quantitative Differentiation Evidence


PI3Kδ Pathway Dissection in Hematological Cancer Cell Models Requiring Sub-Saturating Target Engagement

The compound's cellular PI3Kδ IC50 of 102 nM [1] enables pathway inhibition studies in Ri-1 and other B-cell lymphoma lines where partial (rather than complete) PI3Kδ blockade is desired to avoid confounding feedback activation of PI3Kα or mTOR pathways. The compound's negative kinome profile (302 kinases) and absence of transporter inhibition ensure that cellular readouts are attributed specifically to PI3Kδ modulation, unlike pan-PI3K inhibitors or multi-kinase tool compounds.

Serotonergic GPCR Pharmacology Studies Requiring a Clean 5-HT2B Antagonist Without Dopaminergic Confounds

With 5-HT2B binding IC50 of 22 nM, functional antagonism IC50 of 54 nM, and confirmed negativity at 160 other GPCRs including all dopamine receptor subtypes, this compound is suited for experiments in pulmonary hypertension, cardiac valvulopathy, or migraine models where 5-HT2B signaling is interrogated without D4R-mediated confounds present in generic benzyloxypiperidines [1].

Combination DMPK Studies Requiring a Low CYP3A4 Inhibition Liability Tool Compound

The CYP3A4 IC50 of >10 μM and negative CYP substrate profile across seven major isoforms [1][2] allow this compound to be co-administered with CYP3A4-metabolized agents (e.g., midazolam, testosterone probes) in cassette-dosing pharmacokinetic studies without significant drug-drug interaction artifacts, a distinct advantage over many piperidine-containing reference molecules.

Structure-Activity Relationship (SAR) Expansion of 4-Alkoxybenzylpiperidine Libraries in Medicinal Chemistry Programs

The quantitative SAR data established for the 3,5-dimethoxy substitution pattern (PI3Kδ IC50 = 102 nM, 5-HT2B IC50 = 22 nM, cLogP = 2.04, T1/2 >60 min) [1][2] provide a benchmark for systematic exploration of electron-donating and lipophilicity-modulating substituents on the benzyl ring. Commercial availability in >98% purity supports reproducible synthesis of derivative libraries without the batch-to-batch variability observed with uncharacterized regioisomeric building blocks.

Quote Request

Request a Quote for 4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.